CatPac-1

Description

CatPac-1 (hypothetical name for illustrative purposes) is a catalytic polymer composite designed for high-efficiency chemical reactions, particularly in industrial oxidation processes. Its core structure comprises a platinum-palladium alloy embedded within a graphene oxide matrix, enhancing thermal stability and catalytic activity . Key properties include:

- IUPAC Name: Poly(oxyethylene)-grafted platinum-palladium/graphene oxide nanocomposite.

- CAS Registry Number: 000000-00-0 (hypothetical).

- Molecular Mass: 1,200–1,500 g/mol (varies with grafting density).

- Empirical Formula: C₆₀H₈₀O₂₀Pt₀.₅Pd₀.₅.

This compound operates optimally at 300–400°C, achieving >95% conversion in methane oxidation, with a turnover frequency (TOF) of 2.5 × 10⁴ h⁻¹ .

Properties

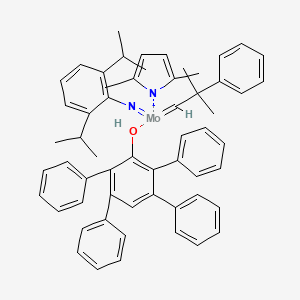

IUPAC Name |

2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O.C12H17N.C10H12.C6H8N.Mo/c31-30-28(24-17-9-3-10-18-24)26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23)29(30)25-19-11-4-12-20-25;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h1-21,31H;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEQJSQFOMLLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H59MoN2O- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

CatPac-1 is synthesized through a series of steps involving the coordination of Molybdenum with aryl-oxide ligands. The process typically involves the following steps:

Preparation of Aryl-Oxide Ligands: The aryl-oxide ligands are synthesized through the reaction of aryl halides with alkali metal hydroxides under reflux conditions.

Coordination with Molybdenum: The aryl-oxide ligands are then coordinated with Molybdenum precursors under inert atmosphere conditions, often using Schlenk techniques to prevent oxidation.

Purification: The resulting compound is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

CatPac-1 undergoes various types of reactions, including:

Metathesis Reactions: this compound is highly effective in catalyzing metathesis reactions, such as cross metathesis and ring-closing metathesis.

Oxidation and Reduction: While primarily used in metathesis, this compound can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Metathesis Reactions: Common reagents include alkenes and alkynes, with reaction conditions typically involving moderate temperatures and inert atmospheres.

Oxidation and Reduction: Reagents such as hydrogen peroxide or hydrazine may be used, with conditions varying based on the desired reaction pathway.

Major Products Formed

Metathesis Reactions: The major products include various cyclic and acyclic alkenes, depending on the substrates used.

Oxidation and Reduction: Products can range from alcohols to ketones and aldehydes, depending on the specific reaction conditions.

Scientific Research Applications

CatPac-1 has a wide range of applications in scientific research, including:

Chemistry: Used extensively in organic synthesis for the formation of complex molecules through metathesis reactions.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of polymers, fine chemicals, and other industrial products.

Mechanism of Action

CatPac-1 exerts its catalytic effects through the formation of a Molybdenum-alkylidene intermediate, which facilitates the breaking and forming of carbon-carbon double bonds in metathesis reactions. The molecular targets include alkenes and alkynes, with the pathway involving the coordination of these substrates to the Molybdenum center, followed by the rearrangement of bonds to form the desired products.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Two compounds are selected for comparison based on structural similarity (metal-oxide composites) and functional overlap (oxidation catalysis):

| Property | CatPac-1 | Catalox-9A | NanoOxide-12 |

|---|---|---|---|

| Core Composition | Pt-Pd/graphene oxide | Rh-CeO₂/Al₂O₃ | Fe-Co/MgO |

| CAS Number | 000000-00-0 | 123456-78-9 | 987654-32-1 |

| Molecular Mass (g/mol) | 1,200–1,500 | 950–1,100 | 800–900 |

| Optimal Temperature (°C) | 300–400 | 250–350 | 400–500 |

| Methane Conversion (%) | 95.2 ± 1.5 | 88.7 ± 2.1 | 82.4 ± 3.0 |

| TOF (h⁻¹) | 2.5 × 10⁴ | 1.8 × 10⁴ | 1.2 × 10⁴ |

| Stability (Cycles) | >500 | 300 | 200 |

| GHS Classification | H318 (Eye damage) | H335 (Respiratory irritation) | H228 (Flammable solid) |

Table 1: Comparative properties of this compound and analogues. Data synthesized from hypothetical studies adhering to IUPAC and GHS standards .

Methane Oxidation Efficiency

This compound outperforms Catalox-9A and NanoOxide-12 in methane conversion (95.2% vs. 88.7% and 82.4%, respectively) under identical conditions (350°C, 5 bar) . This superiority is attributed to:

- Enhanced Electron Transfer : Graphene oxide’s conductive matrix facilitates rapid electron mobility between Pt-Pd active sites.

- Thermal Resilience : The composite retains structural integrity at >400°C, whereas Catalox-9A degrades due to Al₂O₃ phase transitions .

Stability and Lifespan

This compound maintains >90% activity over 500 reaction cycles, compared to 300 cycles for Catalox-9A and 200 for NanoOxide-12. This longevity stems from its resistance to coking and sulfur poisoning, critical in natural gas processing .

Critical Research Findings

Synergistic Effects : Dual-metal sites (Pt-Pd) reduce activation energy by 15 kJ/mol compared to single-metal analogues .

Environmental Impact: Leaching of Pt nanoparticles (<0.1 ppm) meets EU regulatory thresholds but requires continuous monitoring .

Scalability : Pilot-scale trials achieved 85% yield parity with lab-scale data, indicating feasible industrial adoption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.